molecular formula C11H22BFO2 B13464116 2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13464116
M. Wt: 216.10 g/mol
InChI Key: XSDSRFIFILOAMD-UHFFFAOYSA-N
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Description

2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoropentyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can yield fluoropentyl-substituted boranes.

    Substitution: The fluoropentyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include boronic acids, boranes, and substituted dioxaborolanes.

Scientific Research Applications

2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.

    Biology: The compound is studied for its potential as a labeling agent in biological assays due to its unique fluorine atom.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The fluoropentyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds such as:

    5-Fluoropentyl-1H-indole-3-carboxamide: Another fluoropentyl-substituted compound with applications in synthetic cannabinoid research.

    5-Fluoropentyl-1H-indazole-3-carboxamide: Known for its use in the development of synthetic cannabinoids.

    5-Fluoropentyl-1H-indole-3-carbaldehyde: Utilized in the synthesis of various indole derivatives. The uniqueness of this compound lies in its dioxaborolane ring, which imparts distinct chemical properties and reactivity compared to other fluoropentyl-substituted compounds.

Properties

Molecular Formula

C11H22BFO2

Molecular Weight

216.10 g/mol

IUPAC Name

2-(5-fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H22BFO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5-9H2,1-4H3

InChI Key

XSDSRFIFILOAMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCF

Origin of Product

United States

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